molecular formula C22H29ClN2O4 B10829626 Corynoxine (hydrochloride)

Corynoxine (hydrochloride)

Cat. No.: B10829626
M. Wt: 420.9 g/mol
InChI Key: YZEHFWIJWUTTOF-UXWWZSLJSA-N
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Description

Corynoxine (hydrochloride) is an oxindole alkaloid derived from the Chinese herbal medicine Uncaria rhynchophylla. It has gained attention for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Parkinson’s disease. Corynoxine (hydrochloride) is known to induce autophagy, a cellular process that helps in the degradation and recycling of cellular components, including toxic protein aggregates .

Preparation Methods

Synthetic Routes and Reaction Conditions: Corynoxine (hydrochloride) can be synthesized through various chemical reactions involving the precursor compounds found in Uncaria rhynchophylla. The synthesis typically involves the extraction of the alkaloid from the plant material, followed by purification and conversion to its hydrochloride salt form. Specific reaction conditions, such as temperature, pH, and solvents used, are optimized to achieve high yield and purity .

Industrial Production Methods: Industrial production of Corynoxine (hydrochloride) involves large-scale extraction from Uncaria rhynchophylla, followed by chemical synthesis and purification processes. The use of advanced extraction techniques, such as supercritical fluid extraction, can enhance the efficiency and yield of the compound. The final product is then subjected to rigorous quality control measures to ensure its purity and potency .

Chemical Reactions Analysis

Types of Reactions: Corynoxine (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Corynoxine (hydrochloride), each with distinct chemical and biological properties .

Scientific Research Applications

Corynoxine (hydrochloride) has a wide range of scientific research applications, including:

Mechanism of Action

Corynoxine (hydrochloride) exerts its effects primarily through the induction of autophagy. It activates the mechanistic target of rapamycin (mTOR) pathway, leading to the formation of autophagosomes that engulf and degrade toxic protein aggregates such as alpha-synuclein. This process helps in maintaining cellular homeostasis and protecting neurons from degeneration. The compound also exhibits anti-inflammatory properties, further contributing to its neuroprotective effects .

Comparison with Similar Compounds

    Corynoxine B: An enantiomer of Corynoxine, also derived from Uncaria rhynchophylla, with similar autophagy-inducing properties but different molecular targets.

    Corynoxeine: Another oxindole alkaloid with neuroprotective properties, but with distinct chemical and biological activities.

Uniqueness: Corynoxine (hydrochloride) is unique in its ability to induce autophagy through the mTOR pathway, whereas Corynoxine B induces autophagy through a Beclin-1 dependent manner. This difference in molecular targets and pathways highlights the distinct mechanisms by which these compounds exert their effects .

Properties

Molecular Formula

C22H29ClN2O4

Molecular Weight

420.9 g/mol

IUPAC Name

methyl (E)-2-[(3S,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate;hydrochloride

InChI

InChI=1S/C22H28N2O4.ClH/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3;/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26);1H/b16-13+;/t14-,15+,19+,22+;/m1./s1

InChI Key

YZEHFWIJWUTTOF-UXWWZSLJSA-N

Isomeric SMILES

CC[C@@H]1CN2CC[C@@]3([C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)C4=CC=CC=C4NC3=O.Cl

Canonical SMILES

CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O.Cl

Origin of Product

United States

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